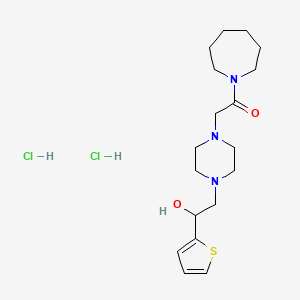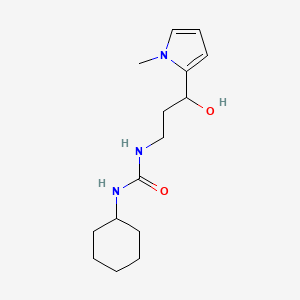
1-cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea” is a complex organic molecule. It contains a cyclohexyl group, which is a cyclic hydrocarbon . This means that the carbons of the molecule are arranged in the form of a ring . The molecule also contains a pyrrole group, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclohexyl and pyrrole groups. Cyclohexane, for example, exists as “puckered rings” and constantly changes shape .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the cyclohexyl group could potentially make this compound relatively nonpolar and hydrophobic .Applications De Recherche Scientifique
Synthesis and Biological Activities
Research demonstrates the synthesis of urea derivatives and their evaluation for antimicrobial and anticancer activities. For example, a study by El-Sawy et al. (2013) detailed the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. These compounds were evaluated for their in vitro cytotoxicity against human liver carcinoma (HEPG2), human breast cancer (MCF7), and human colon cancer (HCT-116) cell lines, showing significant activity compared to the reference drug doxorubicin (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Molecular Structure Analysis
Another area of application involves the analysis of molecular structures through synthesis and x-ray diffraction. Sañudo et al. (2006) worked on synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. This study highlights the importance of structural analysis in understanding compound properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Development of Antagonists
Research also extends to the development of specific antagonists for medical applications. Santella et al. (2008) reported on the discovery of a CCR3 antagonist development candidate with potent inhibition against eosinophil chemotaxis, showcasing the therapeutic potential of urea derivatives (Santella et al., 2008).
Stereoselective Synthesis
The stereoselective synthesis of active metabolites for kinase inhibitors is another critical application. Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, underlining the significance of precise chemical synthesis in drug development (Chen et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-cyclohexyl-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-18-11-5-8-13(18)14(19)9-10-16-15(20)17-12-6-3-2-4-7-12/h5,8,11-12,14,19H,2-4,6-7,9-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDOPPZMUDXYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B2850472.png)
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2850473.png)
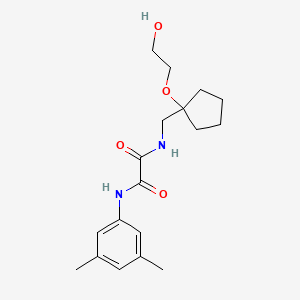

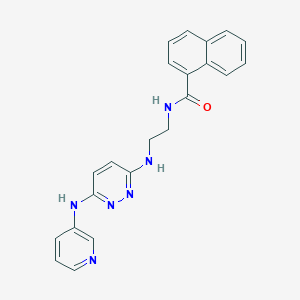
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2850480.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2850482.png)
![1-[1-(2-Methoxyethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2850486.png)
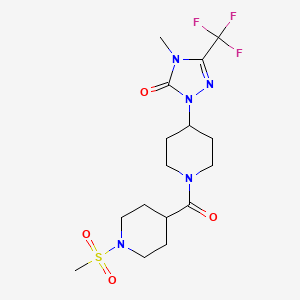
![3,3,3-trifluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2850489.png)
![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2850491.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2850492.png)
![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2850494.png)
